Molecular weight and formula of Ethyl 3,4-dibromo-2-fluorobenzoate
Molecular weight and formula of Ethyl 3,4-dibromo-2-fluorobenzoate
An In-Depth Technical Guide to Ethyl 3,4-dibromo-2-fluorobenzoate
Abstract: This technical guide provides a comprehensive overview of Ethyl 3,4-dibromo-2-fluorobenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry. While specific experimental data for this exact isomer is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the compound's molecular characteristics, a plausible synthetic pathway, expected analytical signatures, potential applications, and essential safety protocols. The inclusion of bromine and fluorine moieties on the benzoate scaffold presents unique opportunities for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Compound Identification and Core Properties
Ethyl 3,4-dibromo-2-fluorobenzoate is an organic compound featuring a benzene ring substituted with two bromine atoms, a fluorine atom, and an ethyl ester group. The precise arrangement of these substituents dictates its chemical reactivity and physical properties.
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Molecular Formula: C₉H₇Br₂FO₂
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Molecular Weight: 325.96 g/mol
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IUPAC Name: Ethyl 3,4-dibromo-2-fluorobenzoate
The structural arrangement is visualized below. The fluorine atom at position 2 exerts a strong inductive effect, while the bromine atoms at positions 3 and 4 serve as versatile synthetic handles for cross-coupling reactions.
Caption: Molecular Structure of Ethyl 3,4-dibromo-2-fluorobenzoate.
Physicochemical Data Summary
The following table summarizes key physicochemical properties. It is important to note that where direct data for Ethyl 3,4-dibromo-2-fluorobenzoate is unavailable, values are estimated or derived from isomers such as Ethyl 3,4-dibromobenzoate and other fluorinated benzoates.
| Property | Value / Observation | Source / Rationale |
| Molecular Weight | 325.96 g/mol | Calculated from formula C₉H₇Br₂FO₂. Confirmed by isomer data[1]. |
| Physical Form | Expected to be a liquid or low-melting solid (e.g., white to yellow powder or crystals). | Based on analogues like Ethyl 3-bromo-4-fluorobenzoate[2] and Ethyl 4-bromo-2-fluorobenzoate[3]. |
| Boiling Point | >300 °C at 760 mmHg (Estimated) | Based on the boiling point of Ethyl 3,4-dibromobenzoate (331.7 °C)[4]. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). | General property of similar organic esters. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area. | Standard practice for halogenated aromatic compounds[2][3][4]. |
Synthesis and Reaction Mechanisms
A definitive, published synthesis for Ethyl 3,4-dibromo-2-fluorobenzoate is not available. However, a logical and efficient synthetic route can be proposed based on established organohalogen chemistry. The most straightforward approach involves the direct bromination of a commercially available precursor, followed by esterification.
Proposed Synthetic Workflow
The proposed pathway begins with 2-fluorobenzoic acid, a common starting material. The electron-donating hydroxyl group of the carboxylic acid is an ortho-, para-director. However, the fluorine atom is also an ortho-, para-director, while being deactivating. The directing effects and the potential for steric hindrance must be carefully considered to achieve the desired 3,4-dibromo substitution pattern.
Caption: Proposed synthetic workflow for Ethyl 3,4-dibromo-2-fluorobenzoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative and requires optimization in a laboratory setting.
Step 1: Synthesis of 3,4-Dibromo-2-fluorobenzoic Acid
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Reaction Setup: To a solution of 2-fluorobenzoic acid in a suitable solvent (e.g., a chlorinated solvent or concentrated sulfuric acid), add a catalytic amount of a Lewis acid like iron(III) bromide.
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Bromination: Slowly add two equivalents of bromine (Br₂) or N-bromosuccinimide (NBS) to the mixture at a controlled temperature (e.g., 0-25 °C) to manage the exothermic reaction.
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Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5].
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Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume excess bromine. Extract the product into an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3,4-dibromo-2-fluorobenzoic acid.
Step 2: Synthesis of Ethyl 3,4-dibromo-2-fluorobenzoate (Fischer Esterification)
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Reaction Setup: Dissolve the synthesized 3,4-dibromo-2-fluorobenzoic acid in a large excess of absolute ethanol. This serves as both the reactant and the solvent.
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Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride[6].
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Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for several hours. The removal of water, for instance with a Dean-Stark apparatus, will drive the equilibrium towards the product[7].
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Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of ethanol under vacuum. Extract the ester into a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The final product can be purified by vacuum distillation or flash chromatography to yield Ethyl 3,4-dibromo-2-fluorobenzoate.
Spectroscopic and Analytical Characterization
While actual spectra are not available, the structure of Ethyl 3,4-dibromo-2-fluorobenzoate allows for the prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | Aromatic Region: Two doublets are expected for the two remaining aromatic protons, likely in the range of δ 7.5-8.0 ppm. Ethyl Group: A quartet for the -OCH₂- protons (around δ 4.4 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm)[5]. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 164-166 ppm. Aromatic Carbons: Six distinct signals, with C-F and C-Br couplings influencing their chemical shifts and appearance. Ethyl Carbons: Signals for the -OCH₂- carbon (around δ 62 ppm) and the -CH₃ carbon (around δ 14 ppm)[5]. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio) will be observed around m/z 324, 326, and 328. Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, 45 Da) and subsequent loss of CO. |
| Infrared (IR) Spectroscopy | C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group. C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region. C-F and C-Br Stretches: Absorptions in the fingerprint region. |
Applications in Research and Drug Development
Halogenated benzoates are valuable building blocks in organic synthesis. The specific functionalities of Ethyl 3,4-dibromo-2-fluorobenzoate make it a promising intermediate for several applications.
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Pharmaceutical Synthesis: The compound can serve as a scaffold for creating Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atoms allow for the introduction of complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[4][8].
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Agrochemicals: Similar to its use in pharmaceuticals, this molecule can be a precursor for novel pesticides and herbicides[4].
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Materials Science: The aromatic and halogenated nature of the compound could be leveraged in the synthesis of specialty polymers or coatings, potentially enhancing performance characteristics like thermal stability or fire retardancy[4].
Safety and Handling
Although a specific Material Safety Data Sheet (MSDS) for Ethyl 3,4-dibromo-2-fluorobenzoate is not available, data from structurally similar compounds provide essential safety guidance.
Hazard Identification
Based on analogues, the compound is expected to have the following hazards:
Precautionary Measures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9][10].
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Personal Protective Equipment (PPE):
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray[9]. Wash skin thoroughly after handling[9]. Keep away from heat, sparks, open flames, and hot surfaces[10][11].
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Storage: Store in a well-ventilated place. Keep the container tightly closed[12]. Recommended storage is at room temperature in a dry environment[2][3][12].
First Aid
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9].
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If on Skin: Wash with plenty of water[9].
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If Inhaled: Remove person to fresh air and keep comfortable for breathing[11].
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If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor[11].
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 3,4-dibromobenzoate. Retrieved from [Link]
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ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 3-bromo-4-fluoro-2-methylbenzoate (C10H10BrFO2). Retrieved from [Link]
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CP Lab Safety. (n.d.). Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Ethyl 3,4-Dibromo-5-fluorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-bromo-2-fluorobenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route to 2-(perfluorohexyl)ethyl 3-or... Retrieved from [Link]
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NIST. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2,3-dibromo-4-fluoro-6-methylbenzoate (C10H9Br2FO2). Retrieved from [Link]
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